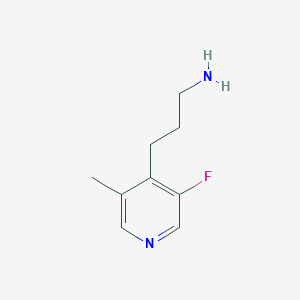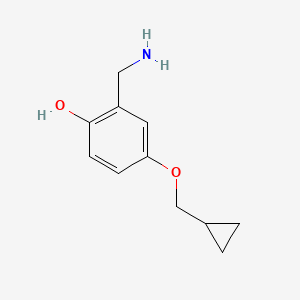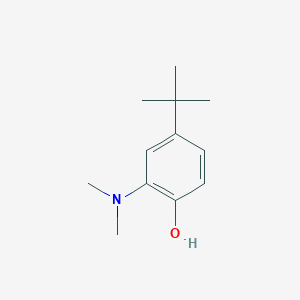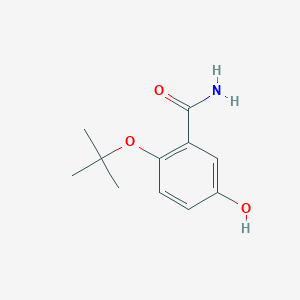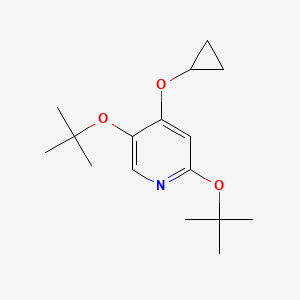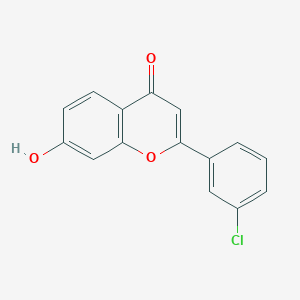![molecular formula C9H8FNO4 B14843732 [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxycarbonyl group attached to a pyridine ring. These functional groups impart specific chemical properties that make the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired fluorinated product.
Industrial Production Methods
Industrial production of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Esterification: Esters of this compound.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 3-(5)-Substituted Pyrazoles
- 1H-Pyrrolo[2,3-b]pyridine Derivatives
Uniqueness
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific combination of a fluorine atom and a methoxycarbonyl group on a pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(6-fluoro-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
RRHLPOQUKGLHPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


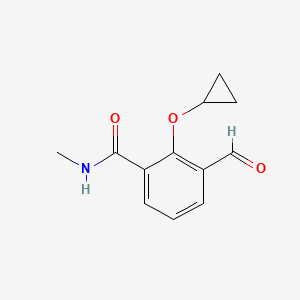
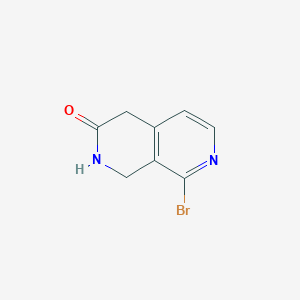
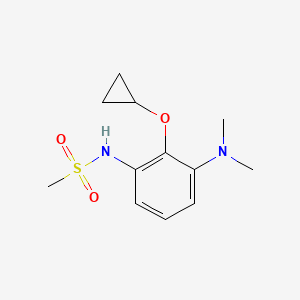
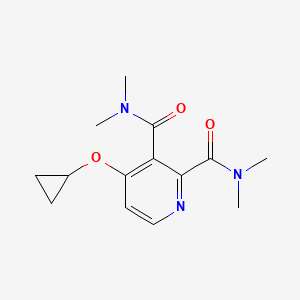
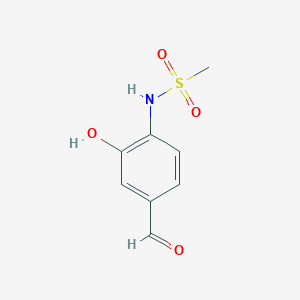
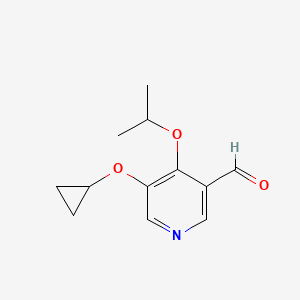
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
